molecular formula C17H16ClN5O2 B4897768 5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4897768
M. Wt: 357.8 g/mol
InChI Key: RTCLZANOLNVZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Triazole derivatives, including compounds similar to "5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," are typically synthesized through multi-step chemical reactions. A common method involves the cycloaddition of azides and alkynes, often catalyzed by metals such as ruthenium, to form the triazole ring. Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to yield a protected version of triazole amino acids, demonstrating the versatility of this approach for synthesizing triazole-based scaffolds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can exhibit various substitutions that significantly influence the compound's properties. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and optimize the molecular structures. Sahin et al. (2011) used these methods to study the structure of a 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4- triazole, revealing the dihedral angles and hydrogen bonding patterns that contribute to the compound's stability (Șahin, Kantar, Bekircan, Şaşmaz, & Buyukgungor, 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, which allow for further functionalization of the triazole ring. These reactions are crucial for modifying the chemical properties of triazole compounds to suit specific applications. For example, the synthesis and antimicrobial activity study of triazole derivatives by Bektaş et al. (2010) highlight the potential for creating compounds with significant biological activities through strategic chemical modifications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the triazole ring. Studies on crystal structure and Hirshfeld surface analysis, like the one conducted by Pokhodylo et al. (2020), provide insights into the intermolecular interactions that dictate the compound's physical properties, including its stability and crystallinity (Pokhodylo, Slyvka, & Pavlyuk, 2020).

properties

IUPAC Name

5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-5-3-4-6-13(10)20-17(24)15-16(19)23(22-21-15)11-7-8-12(18)14(9-11)25-2/h3-9H,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCLZANOLNVZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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